1-methyl-4-(4-nitrophenoxy)phthalazine
Description
Properties
IUPAC Name |
1-methyl-4-(4-nitrophenoxy)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-13-4-2-3-5-14(13)15(17-16-10)21-12-8-6-11(7-9-12)18(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUSHQQEYWLWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319909 | |
| Record name | 1-methyl-4-(4-nitrophenoxy)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646962 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333776-16-2 | |
| Record name | 1-methyl-4-(4-nitrophenoxy)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-nitrophenoxy)phthalazine can be synthesized through several synthetic routes. One common method involves the nitration of 1-methyl-4-(4-methoxyphenoxy)phthalazine using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: . The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(4-nitrophenoxy)phthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or tin (Sn) and hydrochloric acid (HCl) are employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Methyl-4-(4-nitrophenoxy)phthalazine has found applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-methyl-4-(4-nitrophenoxy)phthalazine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group in the compound is believed to play a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Anticancer Activity
Phthalazine derivatives with electron-withdrawing or bulky substituents often exhibit potent anticancer effects. Key comparisons include:
Key Findings :
- Nitro groups (e.g., in 4-nitrophenoxy) may enhance DNA intercalation or topoisomerase inhibition but could increase toxicity risks .
Antimicrobial Activity
Thiazolyl and tetrazole-substituted phthalazines show strong antimicrobial effects:
Key Findings :
Antinociceptive and CNS Activity
Key Findings :
- Nitrophenoxy groups may limit blood-brain barrier crossing, reducing CNS efficacy compared to chlorophenoxy analogs .
Pharmacokinetic and Toxicity Profiles
Substituents critically influence metabolic stability:
Q & A
Q. What are the common synthetic routes for 1-methyl-4-(4-nitrophenoxy)phthalazine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example:
- Step 1: React 1-methyl-4-chlorophthalazine with 4-nitrophenol in a polar aprotic solvent (e.g., DMF or DMSO) using a base like K₂CO₃ to deprotonate the phenol .
- Step 2: Optimize temperature (80–120°C) and reaction time (12–24 hrs) to maximize yield. Higher temperatures may accelerate side reactions, such as nitro group reduction .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Yield improvements (>70%) are achievable by controlling stoichiometry (1:1.2 molar ratio of chloro-phthalazine to 4-nitrophenol) and inert atmosphere use .
Q. How is the compound characterized spectroscopically, and what key spectral signatures confirm its structure?
Methodological Answer:
- FT-IR: Look for nitro group vibrations (asymmetric NO₂ stretch: 1520–1540 cm⁻¹; symmetric: 1340–1360 cm⁻¹) and phthalazine C=N stretches (~1600 cm⁻¹) .
- ¹H NMR (DMSO-d₆): Assign methyl group protons (δ ~3.5 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm, multiplet patterns reflecting substitution) .
- UV-Vis: Detect n→π* transitions of the nitro group (~420 nm) and phthalazine π→π* transitions (~260 nm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ matching C₁₅H₁₁N₃O₃ (theoretical m/z: 281.0800) .
Q. What biological activities are associated with phthalazine derivatives, and how is this compound screened for these properties?
Methodological Answer: Phthalazines exhibit antimicrobial, anticancer, and kinase-inhibitory activities. For preliminary screening:
- Antimicrobial Assay: Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; measure zones of inhibition at 100 µg/mL .
- Cytotoxicity Testing: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (48–72 hr exposure). Compare to controls like doxorubicin .
- Kinase Inhibition: Use ELISA-based VEGFR-2 inhibition assays; monitor IC₅₀ via competitive binding with ATP .
Advanced Research Questions
Q. How do substituents on the phthalazine core (e.g., nitro vs. methoxy groups) modulate biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Nitro Group: Enhances electron-withdrawing effects, increasing binding affinity to kinases (e.g., VEGFR-2) via H-bonding with active-site residues .
- Methoxy Group: Electron-donating groups reduce activity; e.g., 4-methoxyphenyl analogs show 10-fold lower IC₅₀ in kinase assays compared to nitro derivatives .
- Method: Synthesize analogs via parallel synthesis, then compare IC₅₀ values in dose-response assays. Use molecular docking (AutoDock Vina) to validate binding poses .
Q. What computational methods predict the electronic properties and stability of this compound?
Methodological Answer:
- DFT Calculations (B3LYP/6-311++G(d,p)):
- TD-DFT: Simulate UV-Vis spectra to assign electronic transitions; compare with experimental data .
Q. How does the nitro group influence reaction pathways under high-temperature/pressure conditions?
Methodological Answer:
- High-Pressure Reactivity: Use diamond anvil cells (5–10 GPa, 300–500°C) to study decomposition.
- Analysis: GC-MS identifies volatile byproducts (e.g., NO₂, CO₂); MALDI-TOF detects oligomers (m/z up to 780) from phthalazine dimerization .
- Mechanism: Nitro groups act as leaving groups, facilitating C–N bond cleavage and forming nitrogen-rich volatile phases .
Q. What crystallographic techniques resolve the compound’s solid-state structure, and how is disorder modeled?
Methodological Answer:
- Single-Crystal X-Ray Diffraction:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement (SHELXL): Apply anisotropic displacement parameters for non-H atoms. Model disorder (e.g., nitro group rotation) with PART instructions and split occupancies .
- Validation: Check R-factor (<0.05) and residual electron density (<0.5 eÅ⁻³) .
Q. What safety protocols are recommended for handling phthalazine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
